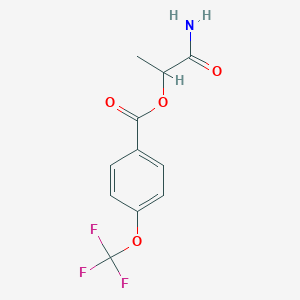
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate, also known as TFB-TBOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate, a neurotransmitter, in the brain.
作用機序
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in the levels of extracellular glutamate, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can lead to several downstream effects, including neuronal excitotoxicity, oxidative stress, and inflammation. This compound has been shown to be effective in reducing these effects by reducing the levels of extracellular glutamate.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that make it a potential therapeutic agent for several neurological disorders. It has been shown to reduce glutamate levels in the brain, which can lead to a reduction in neuronal excitotoxicity, oxidative stress, and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a useful tool for studying the role of glutamate in several physiological processes. It is also relatively stable and can be stored for long periods of time without degradation. However, this compound has several limitations as well. It is a synthetic compound, which can limit its availability and increase its cost. It is also relatively toxic and can cause cell death at high concentrations.
将来の方向性
There are several future directions for research on (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate. One direction is to investigate its potential therapeutic applications in neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to study its effects on other neurotransmitters and their receptors, which may have implications for other neurological disorders. Finally, further research is needed to optimize the synthesis method of this compound to make it more cost-effective and widely available for scientific research.
合成法
The synthesis of (1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate is a complex process that involves several steps. The first step involves the synthesis of 4-(trifluoromethoxy)benzoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (1-amino-1-oxopropan-2-yl)boronic acid, which is obtained from the reaction between 2-amino-2-methyl-1-propanol and trimethyl borate. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
(1-Amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. Glutamate is an important neurotransmitter that plays a critical role in several physiological processes, including learning and memory, synaptic plasticity, and neuronal development. Dysregulation of glutamate levels has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to be effective in reducing glutamate levels in the brain, making it a potential therapeutic agent for these disorders.
特性
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 4-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-6(9(15)16)18-10(17)7-2-4-8(5-3-7)19-11(12,13)14/h2-6H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYTVTZLRSYQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3-(1,3-benzothiazol-2-yl)propanamide](/img/structure/B7680720.png)
![N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![2-[[(4-Ethylphenyl)-(3-fluorophenyl)methyl]amino]-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethanone](/img/structure/B7680742.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)


![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![4-Methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzamide](/img/structure/B7680786.png)
